molecular formula C13H22N2O B2883848 {2-[2-(Diethylamino)ethoxy]phenyl}methanamine CAS No. 870063-49-3

{2-[2-(Diethylamino)ethoxy]phenyl}methanamine

Cat. No.: B2883848
CAS No.: 870063-49-3
M. Wt: 222.332
InChI Key: QKTZEXRCEPPMOB-UHFFFAOYSA-N
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Description

{2-[2-(Diethylamino)ethoxy]phenyl}methanamine (CAS 870063-49-3) is a high-purity organic compound supplied for use in chemical and pharmaceutical research. This molecule, with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol, features a benzylamine core substituted with a 2-(diethylamino)ethoxy side chain . This structure makes it a valuable scaffold and intermediate in medicinal chemistry. The compound's structure combines an aromatic amine with a tertiary amino group, classifying it as a potential ligand or building block for the synthesis of more complex molecules. Its primary research application lies in its role as a key intermediate in the discovery and development of new active compounds. Researchers can utilize this chemical in reactions where its amine functional groups serve as points for further chemical modification . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use. The compound is associated with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) and engineering controls are recommended.

Properties

IUPAC Name

2-[2-(aminomethyl)phenoxy]-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-3-15(4-2)9-10-16-13-8-6-5-7-12(13)11-14/h5-8H,3-4,9-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTZEXRCEPPMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-(Diethylamino)ethoxy]phenyl}methanamine typically involves the reaction of 2-(diethylamino)ethanol with a suitable phenylmethanamine derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include diethylamine, ethylene oxide, and phenylmethanamine. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{2-[2-(Diethylamino)ethoxy]phenyl}methanamine undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenylmethanamine compounds .

Scientific Research Applications

While direct research on {2-[2-(Diethylamino)ethoxy]phenyl}methanamine is limited, it has potential applications in pharmaceuticals and research because of its functional groups, which can influence biological activity and reactivity in chemical processes. The compound's molecular formula is C13H22N2O, and it has a molecular weight of 222.33 g/mol.

Scientific Research Applications

  • Pharmaceuticals The unique structure of this compound makes it potentially useful in pharmaceuticals. The biological activity of this compound is of interest in pharmacology, as compounds with similar structures often exhibit various pharmacological effects.
  • Organic Intermediate {4-[2-(Diethylamino)ethoxy]phenyl}methanamine is recognized as a potential organic intermediate.

Interaction Studies
Interaction studies are essential for understanding the pharmacodynamics of this compound. These studies focus on how the compound interacts with biological systems.

Structural Similarities
this compound shares structural similarities with compounds such as:

  • 4-Diethylaminobenzaldehyde, which contains a benzaldehyde moiety and is used in organic synthesis as an intermediate.
  • 4-[2-(Dimethylamino)ethoxy]benzylamine, which has a similar ethoxy linkage but exhibits different biological activity.
  • 4-(Ethoxy)aniline, which has an ethoxy group attached to aniline, has a simpler structure, and is less sterically hindered.

Mechanism of Action

The mechanism of action of {2-[2-(Diethylamino)ethoxy]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, influencing cellular signaling pathways. The ethoxy group may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to various biological effects, depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural and functional differences between {2-[2-(Diethylamino)ethoxy]phenyl}methanamine and related compounds:

Compound Name Molecular Formula Key Structural Features Biological Relevance/Applications References
This compound C13H23N2O - Ortho-substituted diethylaminoethoxy group
- Primary amine (-CH2NH2)
Potential CNS modulation, synthetic intermediate
[2-(2-Morpholinoethoxy)phenyl]methanamine C13H20N2O2 - Morpholine ring replaces diethylamino group
- Higher oxygen content
Enhanced solubility; kinase inhibition studies
Tesmilifene (DPPE) C19H25NO - Phenoxy group with benzyl substitution
- Diethylaminoethoxy chain
Cholesterol metabolism modulation; anticancer agent
3-[2-(Diethylamino)ethoxy]-4-methoxyaniline C13H22N2O2 - Meta-methoxy and para-ethoxy substitutions
- Aniline (-NH2) core
Serotonin receptor ligand; antidepressant research
Orphenadrine Analogues C18H23NO - Dimethylamino group
- Phenyl-tolylmethoxy chain
Anticholinergic activity; muscle relaxant

Key Research Findings

Pharmacological Properties
  • Diethylamino vs.
  • Positional Isomerism: Compounds with meta- or para-substituted ethoxy groups (e.g., 3-[2-(diethylamino)ethoxy]-4-methoxyaniline) show divergent receptor binding profiles compared to ortho-substituted analogs, emphasizing the role of steric effects in target engagement .
Therapeutic Potential
  • Tesmilifene and related diethylaminoethoxy derivatives inhibit cholesterol epoxide hydrolase (ChEH), a target in breast cancer therapy .
  • Morpholino-containing analogs exhibit selective kinase inhibition, suggesting applications in oncology and inflammation .

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C13H22N2O
  • Molecular Weight : 222.33 g/mol
  • Structure : The compound features a diethylamino group linked through an ethoxy chain to a phenyl group, which may influence its biological interactions and pharmacological effects.

The mechanism of action of {2-[2-(Diethylamino)ethoxy]phenyl}methanamine is hypothesized based on its structural similarities to other biologically active compounds. The diethylamino group can interact with biological receptors, potentially modulating their activity. The phenyl ring may facilitate binding to hydrophobic pockets in proteins, influencing their function and activity.

Biological Activity

Although direct research on this compound is sparse, it shares characteristics with other compounds that exhibit notable biological activities. These include:

  • Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial effects. The presence of functional groups like diethylamino often correlates with enhanced interaction with microbial targets.
  • Anticancer Potential : Structural analogs have shown promise in cancer research, particularly in targeting specific pathways involved in tumor growth and proliferation.
  • Neuropharmacological Effects : Given the presence of the diethylamino moiety, there is potential for neuropharmacological activity, possibly affecting neurotransmitter systems .

Case Study 1: Anticancer Activity

A study examining structurally related compounds demonstrated that derivatives featuring the diethylamino group exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through modulation of cell signaling pathways .

Case Study 2: Antimicrobial Activity

Research into similar diethylamino-containing compounds revealed promising antimicrobial properties against both gram-positive and gram-negative bacteria. These compounds were effective due to their ability to disrupt bacterial cell membranes, leading to cell lysis .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialDiethylamino derivativesInhibition of bacterial growth
AnticancerPhenethylamine analogsInduction of apoptosis in cancer cells
NeuropharmacologicalDiethylamino-containing drugsModulation of neurotransmitter systems

Future Directions

Further research is essential to elucidate the specific biological activities and mechanisms of this compound. Potential avenues for investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics.
  • Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance biological activity.
  • Clinical Trials : Investigating therapeutic applications in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for {2-[2-(Diethylamino)ethoxy]phenyl}methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-(diethylamino)ethanol with a halogenated phenylmethanamine derivative under controlled pH (e.g., using K₂CO₃ as a base) and temperature (60–80°C) to optimize the ether bond formation . Solvent choice (e.g., DMF or THF) and stoichiometric ratios of reactants significantly impact purity and yield. Evidence from analogous compounds suggests that microwave-assisted synthesis may reduce reaction time by 30–50% .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are critical for confirming the diethylamino, ethoxy, and phenylmethanamine moieties. For instance, the ethoxy group exhibits a triplet near δ 3.5–4.0 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z 265.2154 for C₁₃H₂₂N₂O).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies byproducts like oxidation derivatives .

Q. How is the compound screened for preliminary biological activity in receptor-binding studies?

  • Methodological Answer : In vitro assays using radioligand displacement (e.g., ³H-serotonin for serotonin receptors) or fluorescence polarization (e.g., GPCR binding) are common. IC₅₀ values are calculated using nonlinear regression models (e.g., GraphPad Prism). For example, derivatives with similar structures show moderate affinity (IC₅₀ = 10–50 µM) for adrenergic receptors .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s modulation of enzyme or receptor activity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal interactions with active sites. For example, the diethylamino group may form salt bridges with acidic residues (e.g., Asp113 in serotonin receptors), while the ethoxy linker enhances membrane permeability . Kinetic assays (e.g., stopped-flow spectroscopy) can quantify inhibition constants (Kᵢ) and elucidate competitive vs. non-competitive mechanisms .

Q. How do contradictory data on oxidation/reduction reactivity arise, and how can they be resolved?

  • Methodological Answer : Discrepancies in oxidation products (e.g., aldehydes vs. carboxylic acids) may stem from solvent polarity or catalyst choice. For instance, using CrO₃ in acetic acid favors aldehyde formation, while KMnO₄ in aqueous base produces carboxylic acids . Advanced techniques like in situ FTIR or EPR spectroscopy can monitor intermediate radicals to clarify reaction pathways .

Q. What computational strategies predict structure-activity relationships (SAR) for analogs?

  • Methodological Answer :

  • QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate structural features (e.g., diethylamino group bulkiness) with bioactivity .
  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • Machine Learning : Train models on PubChem BioAssay data (e.g., AID 743255) to prioritize analogs with predicted IC₅₀ < 10 µM .

Q. How do substituent variations (e.g., methoxy vs. trifluoromethoxy) alter biological and physicochemical properties?

  • Methodological Answer : Comparative SAR studies using analogs (e.g., {2-[2-(dimethylamino)ethoxy]phenyl}methanamine) show that electron-withdrawing groups (e.g., trifluoromethoxy) reduce basicity (pKa shift from 9.2 to 8.5) but enhance metabolic stability (e.g., t₁/₂ in liver microsomes increases from 2.5 to 6.7 hours) . Solubility assays (e.g., shake-flask method) and logD measurements (pH 7.4) quantify hydrophobicity changes .

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